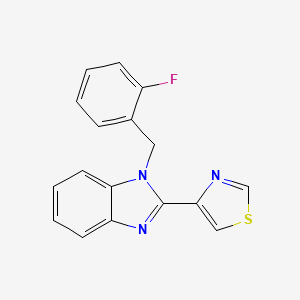

1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. For compounds similar to 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole, the synthesis may involve multiple steps, including the formation of the benzimidazole core, followed by subsequent functionalization with the appropriate 2-fluorobenzyl and 1,3-thiazol-4-yl groups. These steps are carefully designed to achieve the desired substitution pattern while maintaining the integrity of the sensitive functional groups involved.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography is a powerful tool for elucidating the precise molecular geometry of these compounds, revealing details such as bond lengths, angles, and the spatial arrangement of substituents. For 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole, the molecular structure analysis would provide insights into the effects of the substituents on the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound's solid-state properties and its interactions with biological targets.

Chemical Reactions and Properties

Benzimidazole derivatives are reactive toward a variety of chemical agents, allowing for further functionalization and modification of the molecule. The presence of a halogen (fluorine) and a thiazolyl group in 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole provides specific sites for nucleophilic substitution reactions, cross-coupling reactions, and the formation of coordination complexes with metals. These chemical reactions expand the utility of the compound, enabling the synthesis of a broad array of derivatives with potential applications in drug discovery, materials science, and as ligands in catalysis.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of fluorine and the thiazolyl group affects the compound's polarity, hydrophobicity, and its ability to form crystalline solids with distinct packing arrangements. Understanding these properties is essential for predicting the behavior of these compounds in different environments, their formulation into pharmaceuticals, and their handling in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are key to its applications. The electron-withdrawing effect of the fluorine atom and the electron-donating nature of the thiazolyl group modulate the electronic distribution in the molecule, affecting its reactivity patterns. These properties are critical for designing reactions involving this compound, predicting its behavior in biological systems, and its interactions with other molecules.

- Synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative (Banu et al., 2014).

- Synthesis and Study of α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities of Some Benzimidazole Derivatives Containing Triazole, Thiadiazole, Oxadiazole, and Morpholine Rings (Menteşe et al., 2015).

- Synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives (Hida et al., 1995).

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have been synthesized to exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. A study by Menteşe, Ülker, and Kahveci (2015) demonstrated that certain benzimidazole compounds containing triazole, thiadiazole, oxadiazole, and morpholine rings showed very good ABTS scavenging activities. Specifically, 2-(4-fluorobenzyl)-1H-benzimidazole was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent (Menteşe, Ülker, & Kahveci, 2015).

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugated Schiff bases have been explored as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Research by Suman et al. (2019) found that these compounds exhibit large Stokes shifts and good sensitivity, making them capable of detecting these metal ions effectively (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Anticancer Activity

Several studies have reported on the synthesis and in vitro anticancer activity of novel benzimidazole derivatives. For instance, El Bourakadi et al. (2020) synthesized thiabendazole-derived 1,2,3-triazole compounds that exhibited significant antiproliferative activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents (El Bourakadi et al., 2020).

Antimicrobial and Cytotoxic Effects

A study by Çevik et al. (2017) synthesized new fluoro-benzimidazole derivatives, including nifuroxazide analogs, and tested them against a panel of pathogenic microorganisms. One compound showed high inhibitory activity against gastrointestinal pathogens, such as Escherichia coli and Salmonella typhimurium, with minimal inhibitory concentrations indicating potent antimicrobial properties (Çevik et al., 2017).

Interaction with DNA and Synergistic Effects with Clinical Drugs

The interaction of benzimidazole derivatives with calf thymus DNA and their synergistic effects with clinical drugs have also been studied. Zhang et al. (2014) synthesized a series of benzimidazole derivatives that exhibited strong antibacterial and antifungal activities. Their interaction with DNA suggested potential mechanisms for antimicrobial activity and highlighted their ability to effectively intercalate into DNA (Zhang, Lin, Rasheed, & Zhou, 2014).

Propiedades

IUPAC Name |

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3S/c18-13-6-2-1-5-12(13)9-21-16-8-4-3-7-14(16)20-17(21)15-10-22-11-19-15/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCARHZZSOUKYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CSC=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)